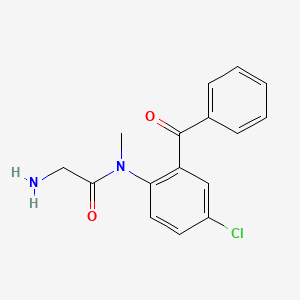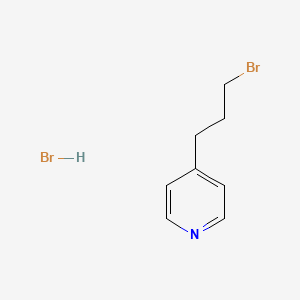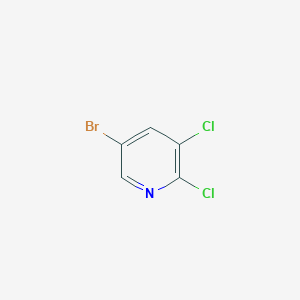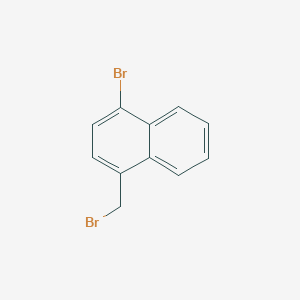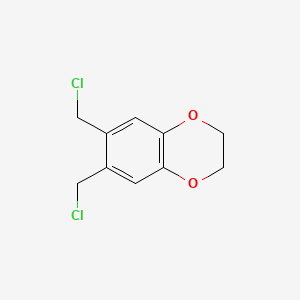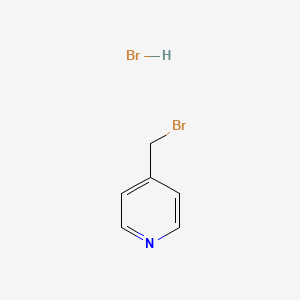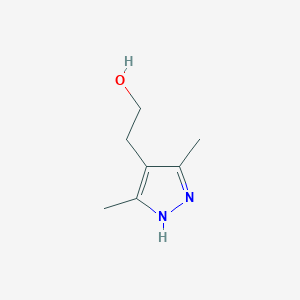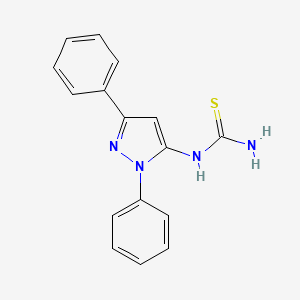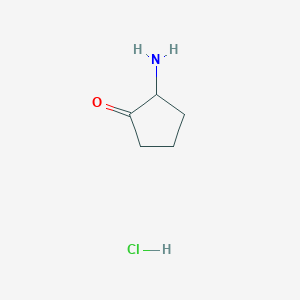
4-溴-3,5-二甲基苯胺
描述
4-Bromo-3,5-dimethylaniline is an aromatic compound that is a derivative of aniline, where bromine and methyl groups are substituted on the benzene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of derivatives of 4-bromoaniline has been explored in several studies. For instance, the synthesis of 2,6-dimethyl-4-bromoaniline was achieved by reacting 2,6-dimethylaniline with liquid bromine, with a controlled reaction temperature, time, and feeding mode, resulting in a yield of 67% . Another study reported the synthesis of 4-bromo-N,N-dimethylaniline through a substitution reaction using N,N-dimethylaniline and bromine in the presence of pyridine, yielding the product at 68% . Additionally, 4-bromo-2,6-dimethyl aniline was obtained from 2,6-dimethylaniline using a hexamethylene tetramine-bromine complex, with a yield of 62.0% .
Molecular Structure Analysis
The molecular structure of 4-bromo-3,5-dimethylaniline and its derivatives has been characterized using various analytical techniques. In the studies mentioned, the structures of the synthesized compounds were confirmed by 1H NMR spectroscopy . These techniques are crucial for verifying the substitution pattern on the benzene ring and the presence of the bromine and methyl groups.
Chemical Reactions Analysis
The synthesized 4-bromoaniline derivatives can undergo further chemical reactions. For example, 4-iodo-2,6-dimethylaniline was obtained from 2,6-dimethylaniline by a reaction with iodine, followed by a diazotization and Sandmeyer reaction to yield 3,5-dimethyl-4-bromoiodobenzene . These reactions demonstrate the reactivity of the bromine substituent and the potential for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3,5-dimethylaniline derivatives are influenced by the presence of the bromine and methyl groups on the aromatic ring. The melting points of the compounds were determined, which is an important physical property for the characterization of solid organic compounds . The infrared (IR) spectroscopy data provided insights into the functional groups present in the molecules . These properties are essential for the identification and application of these compounds in various chemical processes.
科学研究应用
合成应用
4-溴-3,5-二甲基苯胺及其衍生物主要用于合成化学。例如,它被用作各种化合物合成中的中间体:
有机合成中间体:二甲基-4-溴碘苯等包括4-溴-3,5-二甲基苯胺衍生物在内的化合物被用作各个领域中的芳香有机中间体。它们被用于合成其他复杂分子 (Li Yu, 2008)。
溴苯胺制备:4-溴-N,N-二甲基苯胺已从N,N-二甲基苯胺和溴制备。这个过程突显了它在制备其他溴苯胺中的前体作用 (Zhang Xing-chen, 2008)。
光物理和化学性质
4-溴-3,5-二甲基苯胺及相关化合物已被研究其独特性质,这些性质在光物理和化学应用中具有重要意义:
光物理性质研究:已研究了类似4-(二间苯基硼基)-3,5-二甲基苯胺的化合物的结构和光物理性质,揭示了它们在理解分子间相互作用和光物理行为方面的潜在应用 (P. Sudhakar et al., 2013)。
电化学研究:使用电子转移方法研究了4-溴-N,N-二甲基苯胺阳离子自由基的反应。这项研究对于光谱化学分析和理解电生成阳离子自由基的行为具有重要意义 (M. Oyama & T. Higuchi, 2002)。
聚合物合成和改性
4-溴-3,5-二甲基苯胺用于聚合物的合成和改性,有助于材料科学的进步:
- 通过微波辅助胺化合成聚合物:报道了一种涉及类似4-溴苯醚和二乙胺的化合物的微波辅助胺化合成聚三芳基胺的新途径。这种方法值得注意,因为它可以减少聚合时间,并对有机电子器件的制造具有影响 (I.-Wen Shen et al., 2007)。
生物和环境研究
4-溴-3,5-二甲基苯胺也在生物和环境研究中找到应用,尽管这些应用与化合物本身的直接应用较少:
代谢途径研究:已研究了在大鼠中研究类似于4-溴-3,5-二甲基苯胺的化合物代谢途径,如4-溴-2,5-二甲氧基苯乙胺。这项研究对于理解相关化合物的代谢途径具有相关性 (T. Kanamori et al., 2002)。
环境监测:通过循环伏安法检测了类似化合物2,4-二甲基苯胺的生物降解。这项研究对于理解类似化合物的环境影响和降解途径具有重要意义 (R. Brimecombe et al., 2006)。
作用机制
Target of Action
4-Bromo-3,5-dimethylaniline is primarily used as an organic synthesis reagent . It doesn’t have a specific biological target but is used in the laboratory research process and chemical pharmaceutical synthesis process .
Mode of Action
It interacts with other compounds in chemical reactions to form new compounds, depending on the specific synthesis process .
Biochemical Pathways
As a reagent in organic synthesis, 4-Bromo-3,5-dimethylaniline can be involved in various biochemical pathways, depending on the specific reactions it’s used in . The affected pathways and their downstream effects would be determined by the particular synthesis process.
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, measured as Log Po/w, ranges from 1.98 to 3.42 , which can impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-3,5-dimethylaniline’s action would depend on the specific chemical reactions it’s involved in. As a reagent, its primary role is to contribute to the formation of new compounds in organic synthesis .
Action Environment
The action, efficacy, and stability of 4-Bromo-3,5-dimethylaniline can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . Also, safety precautions indicate that dust formation should be avoided and personal protective equipment should be used when handling this compound .
属性
IUPAC Name |
4-bromo-3,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBPXDJLNYCSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495578 | |
| Record name | 4-Bromo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-dimethylaniline | |
CAS RN |
59557-90-3 | |
| Record name | 4-Bromo-3,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00495578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
